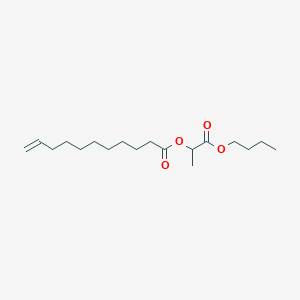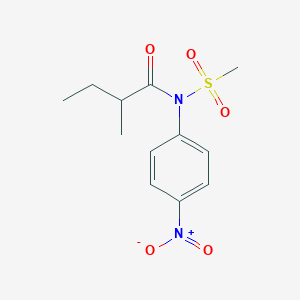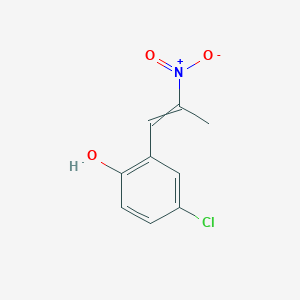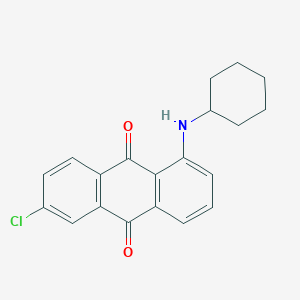
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as organic electronics, dyes, and medicinal chemistry. This compound features a chloro substituent at the 6-position and a cyclohexylamino group at the 1-position of the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone, which is chlorinated to introduce the chloro substituent at the 6-position.
Amination: The chlorinated anthraquinone is then subjected to nucleophilic substitution with cyclohexylamine to form the desired product.
Reaction Conditions: The reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Analyse Des Réactions Chimiques
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Dyes and Pigments: Its chromophoric properties are exploited in the development of dyes and pigments for various industrial applications.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione in biological systems involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
6-Chloro-1-(cyclohexylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: The parent compound, which lacks the chloro and amino substituents.
1-Aminoanthraquinone: Similar to the target compound but without the chloro substituent.
6-Chloroanthraquinone: Lacks the cyclohexylamino group.
The unique combination of the chloro and cyclohexylamino groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61100-61-6 |
|---|---|
Formule moléculaire |
C20H18ClNO2 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
6-chloro-1-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18ClNO2/c21-12-9-10-14-16(11-12)19(23)15-7-4-8-17(18(15)20(14)24)22-13-5-2-1-3-6-13/h4,7-11,13,22H,1-3,5-6H2 |
Clé InChI |
PYZARVMRXCTBDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)

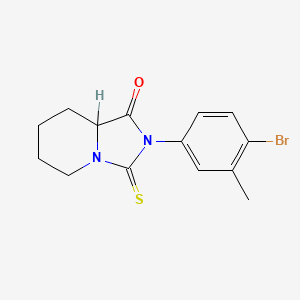


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
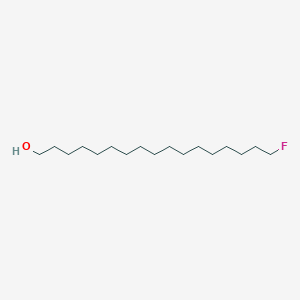
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
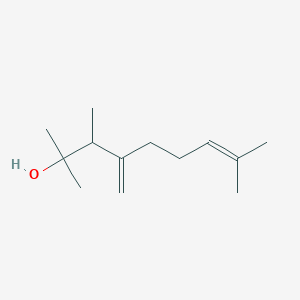
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

